molecular formula C18H16N2O3 B13095026 Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Cat. No.: B13095026
M. Wt: 308.3 g/mol
InChI Key: QETRRUNPJUZEFY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: is a quinazoline derivative with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate can be synthesized through the reaction of anthranilamide with ethyl oxalate . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction conditions optimized for maximum yield and purity. The final product is often purified using techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.

    Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents.

Scientific Research Applications

Chemistry: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is used as a building block for the synthesis of more complex quinazoline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between quinazoline derivatives and biological macromolecules. It serves as a model compound for understanding the structure-activity relationships of quinazoline-based drugs .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, analgesic, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their pharmacological significance. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The structural modifications on the quinazoline scaffold can significantly influence its biological activity and pharmacokinetic properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including this compound. This compound has been evaluated against various bacterial strains, including drug-resistant strains.

Research Findings:

  • In vitro Studies : this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 16 µg/mL for several tested strains, indicating potent activity compared to standard antibiotics .
  • Mechanism of Action : The antibacterial mechanism is thought to involve inhibition of bacterial cell wall biosynthesis and interference with essential bacterial enzymes such as dihydrofolate reductase (DHFR) .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis2
Streptococcus pneumoniae1

Analgesic Activity

The analgesic properties of quinazoline derivatives have also been explored extensively. This compound has shown promising results in pain relief models.

Research Findings:

  • Pain Models : In animal models, this compound exhibited significant analgesic effects comparable to standard analgesics like diclofenac sodium. The percentage of pain relief was recorded at varying dosages, demonstrating dose-dependent efficacy .
  • Structure-Activity Relationship (SAR) : Modifications at the C-2 position of the quinazoline ring were found to enhance analgesic activity. For instance, substituents that increase lipophilicity generally resulted in improved efficacy .
Dosage (mg/kg)Analgesic Activity (%)
1058
2073
4085

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies.

Research Findings:

  • Inhibition of COX Enzymes : This compound inhibited cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values indicated potent anti-inflammatory activity with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Inflammatory Models : In vivo studies demonstrated significant reductions in inflammatory markers in treated subjects, underscoring its therapeutic potential in managing inflammatory conditions .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ethyl Quinazoline0.390.98
Indomethacin0.222.64

Anticancer Activity

Emerging research indicates that quinazoline derivatives may possess anticancer properties.

Research Findings:

  • Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and others. The IC50 values suggest that it induces apoptosis in cancer cells through multiple pathways .
  • Mechanism Insights : The compound's ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system cancers .
Cancer Cell LineIC50 (µg/mL)
HepG215.3
MCF712.5
A54910.0

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3

InChI Key

QETRRUNPJUZEFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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